Hexadecyl-o-xylenesulphonic acid
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Overview
Description
Hexadecyl-o-xylenesulphonic acid is a surfactant compound known for its unique structural properties and surface activity. It is part of the alkylbenzene sulfonate family, which is widely used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of hydrophobic compounds .
Preparation Methods
Hexadecyl-o-xylenesulphonic acid can be synthesized through a series of chemical reactions. One common method involves the Friedel-Crafts alkylation of o-xylene with hexadecyl chloride, followed by sulfonation using sulfur trioxide or chlorosulfonic acid . The reaction conditions typically include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Hexadecyl-o-xylenesulphonic acid undergoes various chemical reactions, including:
Scientific Research Applications
Hexadecyl-o-xylenesulphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexadecyl-o-xylenesulphonic acid involves its ability to reduce surface tension and form micelles. The hydrophobic hexadecyl chain interacts with nonpolar substances, while the hydrophilic sulfonic acid group interacts with water, allowing it to solubilize hydrophobic compounds . This dual interaction facilitates the emulsification and dispersion of oils and other hydrophobic substances .
Comparison with Similar Compounds
Hexadecyl-o-xylenesulphonic acid can be compared with other alkylbenzene sulfonates, such as dodecylbenzene sulfonate and octylbenzene sulfonate . While all these compounds share similar surfactant properties, this compound is unique due to its longer alkyl chain, which provides enhanced surface activity and micelle formation capabilities . This makes it particularly effective in applications requiring strong emulsification and solubilization properties .
Properties
CAS No. |
93905-07-8 |
---|---|
Molecular Formula |
C24H42O3S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
1-(2-methylphenyl)heptadecane-1-sulfonic acid |
InChI |
InChI=1S/C24H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28(25,26)27)23-20-18-17-19-22(23)2/h17-20,24H,3-16,21H2,1-2H3,(H,25,26,27) |
InChI Key |
FQNJSYWVYFNLQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=CC=CC=C1C)S(=O)(=O)O |
Origin of Product |
United States |
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